3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid
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Overview
Description
3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(hydroxymethyl)-2-methoxyphenol with benzyl bromide under basic conditions to form the intermediate compound, which is then subjected to further reactions to introduce the benzoic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields the corresponding carboxylic acid.
Scientific Research Applications
3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(hydroxymethyl)benzoic acid
- 2-methoxyphenol
- Benzyl bromide
Comparison
Compared to similar compounds, 3-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzoic acid is unique due to its combined structural features, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[[4-(hydroxymethyl)-2-methoxyphenoxy]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-20-15-8-11(9-17)5-6-14(15)21-10-12-3-2-4-13(7-12)16(18)19/h2-8,17H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADGBEHXOTUSIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)OCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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